molecular formula C3H7NO3 B555756 alpha-Methyl-D-tryptophan CAS No. 56452-52-9

alpha-Methyl-D-tryptophan

Cat. No. B555756
CAS RN: 56452-52-9
M. Wt: 218,25*9,01 g/mole
InChI Key: MTCFGRXMJLQNBG-REOHCLBHSA-N
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Description

Alpha-Methyl-D-tryptophan (α-Methyltryptophan) is a derivative of tryptophan . It is a blocker of ATBo, an amino acid transporter whose expression is upregulated in cancer .


Synthesis Analysis

The synthesis of alpha-Methyl-D-tryptophan involves the use of 1-Methyl-D-tryptophan, which has an empirical formula of C12H14N2O2 and a molecular weight of 218.25 . The preparation of samples prior to tryptophan analysis can be significantly simplified by using ascorbic acid as an antioxidant to eliminate the problem of tryptophan degradation during alkaline hydrolysis .


Molecular Structure Analysis

The molecular structure of alpha-Methyl-D-tryptophan is characterized by an indole functional group . The distinguishing structural characteristic of tryptophan is that it contains an indole functional group .


Chemical Reactions Analysis

Alpha-Methyl-D-tryptophan is involved in various chemical reactions. For instance, it has been shown that the preparation of samples prior to tryptophan analysis can be significantly simplified by using ascorbic acid as an antioxidant to eliminate the problem of tryptophan degradation during alkaline hydrolysis .


Physical And Chemical Properties Analysis

Alpha-Methyl-D-tryptophan is characterized by its unique physical and chemical properties. It has an empirical formula of C12H14N2O2 and a molecular weight of 218.25 .

Scientific Research Applications

  • Brain Serotonergic System Studies : Alpha-MTrp is used as a tracer to study the brain's serotonin synthesis rates. It has been shown that the unidirectional uptake of alpha-MTrp and its conversion can be used to determine brain serotonin synthesis rates. This method is applicable in laboratory animals using autoradiographic measurements and in humans using positron emission tomography (Diksic & Young, 2001).

  • Localization in Epilepsy : In epilepsy research, alpha-MTrp PET has been used to localize seizure foci in patients with intractable partial epilepsy. This approach can be valuable in identifying the epileptogenic area, particularly in cases where conventional MRI and fluorine-18-deoxyglucose-PET studies fail to detect abnormalities (Fedi et al., 2001).

  • Kynurenine Pathway in Central Nervous System Disorders : The role of kynurenines, metabolites in the tryptophan metabolism pathway, has been explored in various neurological disorders. Alpha-MTrp plays a role in this pathway, and understanding its effects can provide insights into neuroprotection and treatment of these disorders (Vámos et al., 2009).

  • IDO Inhibitor in Cancer Cells : Alpha-Methyl-D-tryptophan has been studied as an indoleamine-2,3-dioxygenase (IDO) inhibitor, with implications in cancer treatment. Its role in influencing IDO1 mRNA and protein expression in human cancer cells suggests potential applications in modulating tumor immune escape mechanisms (Opitz et al., 2011).

  • Obesity Treatment in Mice : In obesity research, alpha-Methyl-L-tryptophan has shown potential as a weight-loss agent in different models of obesity in mice. It could serve as a basis for developing treatments for obesity and metabolic syndrome (Sivaprakasam et al., 2021).

Safety And Hazards

When handling alpha-Methyl-D-tryptophan, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

Future research on alpha-Methyl-D-tryptophan could focus on its potential role in promoting immune tolerance and improving autoimmune diseases . Another promising area of research is the investigation of the effects of alpha-Methyl-D-tryptophan on tryptophan metabolism in neurological and psychiatric disorders .

properties

IUPAC Name

(2R)-2-amino-3-(1H-indol-3-yl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-12(13,11(15)16)6-8-7-14-10-5-3-2-4-9(8)10/h2-5,7,14H,6,13H2,1H3,(H,15,16)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTTWHZHBPDYSQB-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CNC2=CC=CC=C21)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](CC1=CNC2=CC=CC=C21)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50350249
Record name (R)-a-Methyltryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-Methyl-D-tryptophan

CAS RN

56452-52-9
Record name (R)-a-Methyltryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
YM Giraldo, A Rusakov, A Diloreto, A Kordek… - Behavioral ecology and …, 2016 - Springer
… Brain 5HT was depleted using the serotonin synthesis inhibitor alpha-methyl-D-tryptophan (AMTP), a treatment successfully used to lower brain titers of 5HT in P. dentata (Muscedere et …
Number of citations: 2 link.springer.com
YM Giraldo - 2014 - search.proquest.com
Sociality shapes patterns of senescence, evidenced by the remarkable lifespan plasticity of social insect queens and workers. Ants, exemplars of eusociality, provide diverse systems to …
Number of citations: 2 search.proquest.com

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